molecular formula C6H7Cl2N3 B1582910 4,6-Dichloro-5-ethylpyrimidin-2-amine CAS No. 6343-68-6

4,6-Dichloro-5-ethylpyrimidin-2-amine

Cat. No. B1582910
CAS RN: 6343-68-6
M. Wt: 192.04 g/mol
InChI Key: RFDSRYRJLQXWBR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethylpyrimidin-2-amine is a chemical compound with the CAS Number: 6343-68-6 . It has a molecular weight of 192.05 and its molecular formula is C6H7Cl2N3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7Cl2N3/c1-2-3-4 (7)10-6 (9)11-5 (3)8/h2H2,1H3, (H2,9,10,11) and the InChI key is RFDSRYRJLQXWBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.65 cm/s . Its Log Po/w values range from 1.83 to 2.57 . Its water solubility is 0.198 mg/ml or 0.00103 mol/l .

Scientific Research Applications

1. Chemical Synthesis and Molecular Studies

4,6-Dichloro-5-ethylpyrimidin-2-amine and its derivatives are actively used in chemical synthesis. For example, Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of compounds like 5-bromo-2-chloro-6-methylpyrimidin-4-amine. These synthesized compounds, including variations of dichloropyrimidine, have been studied for their crystalline structures using X-ray crystallography analysis (Doulah et al., 2014).

2. Development of Novel Derivatives and Reactions

Bakavoli et al. (2006) explored the synthesis of new thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine. These reactions highlight the potential of using dichloropyrimidine derivatives in creating new chemical entities (Bakavoli et al., 2006).

3. Solid-Phase Synthesis Applications

Wéber et al. (2006) described an efficient approach for the solid-phase synthesis of 2,4,6-triaminopyrimidines and 2-alkyl-4,6-diaminopyrimidines, where 4,6-dichloropyrimidines were crucial intermediates. These methods are significant in the synthesis of complex molecules and could be applicable in various research fields including pharmaceuticals (Wéber et al., 2006).

4. Pharmaceutical Intermediates

The compound has also been used in the synthesis of pharmaceutical intermediates. For instance, Lei-ming (2012) discussed the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This showcases the compound's relevance in drug development processes (Guo Lei-ming, 2012).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4,6-dichloro-5-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDSRYRJLQXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287220
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-ethylpyrimidin-2-amine

CAS RN

6343-68-6
Record name 6343-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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